molecular formula C18H15ClFN3OS B11063235 N-(2-chlorophenyl)-4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2-chlorophenyl)-4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11063235
M. Wt: 375.8 g/mol
InChI Key: KDMHSBXXCCBJDC-UHFFFAOYSA-N
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Description

N~5~-(2-CHLOROPHENYL)-4-(3-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of chlorophenyl, fluorophenyl, and methyl groups attached to a tetrahydropyrimidine ring, along with a thioxo group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-CHLOROPHENYL)-4-(3-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, fluorobenzaldehyde, and thiourea. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of substituted anilines with fluorobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-CHLOROPHENYL)-4-(3-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thioxo group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N~5~-(2-CHLOROPHENYL)-4-(3-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N5-(2-CHLOROPHENYL)-4-(3-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(2-Chlorophenyl)-4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide: A closely related compound with similar structural features.

    N~5~-(2-Chlorophenyl)-4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide: Differing by the presence of an oxo group instead of a thioxo group.

Uniqueness

N~5~-(2-CHLOROPHENYL)-4-(3-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to the combination of its substituents and the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H15ClFN3OS

Molecular Weight

375.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(3-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H15ClFN3OS/c1-10-15(17(24)22-14-8-3-2-7-13(14)19)16(23-18(25)21-10)11-5-4-6-12(20)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)

InChI Key

KDMHSBXXCCBJDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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